molecular formula C19H12Br4O4 B1671490 Epigenetic Multiple Ligand CAS No. 1020399-52-3

Epigenetic Multiple Ligand

Cat. No. B1671490
M. Wt: 623.9 g/mol
InChI Key: JEDNMNJCJIIYJR-NJDSBKIZSA-N
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Description

Epigenetic Multiple Ligands are compounds that can modulate multiple epigenetic targets simultaneously . They are designed to inhibit substrates processing by several chromatin-associated enzymes . These ligands are structurally related to some Histone Acetyltransferase (HAT) and/or Sirtuin (SIRT) modulators .


Synthesis Analysis

Epigenetic Multiple Ligands were prepared as simplified analogues of AMI-5 (eosin), a reported inhibitor of both protein arginine and histone lysine methyltransferases (PRMTs and HKMTs) . The compounds bear two ortho-bromo- and ortho, ortho-dibromophenol moieties linked through a saturated/unsaturated, linear/ (poly)cyclic spacer .


Molecular Structure Analysis

The molecular structure of Epigenetic Multiple Ligand involves two ortho-bromo- and ortho, ortho-dibromophenol moieties linked through a saturated/unsaturated, linear/ (poly)cyclic spacer . The exact chemical formula is C19H12Br4O4 .


Chemical Reactions Analysis

Epigenetic Multiple Ligands were tested against a panel of PRMTs (RmtA, PRMT1, and CARM1) and against human SET7 (a HKMT), using histone and nonhistone proteins as a substrate . They were also screened against HAT and SIRTs .


Physical And Chemical Properties Analysis

The Epigenetic Multiple Ligand is a solid compound with a molecular weight of 623.91 . More detailed physical and chemical properties might not be readily available.

Scientific Research Applications

Selective Inhibition of BET Bromodomains

A landmark study introduced a small molecule, JQ1, which binds competitively to bromodomains, specifically targeting the BET family member BRD4. This molecule demonstrates the concept of targeting protein-protein interactions of epigenetic "readers," offering a new avenue for the development of chemical probes across the bromodomain family. The application of JQ1 has shown specific antiproliferative effects in cell lines and patient-derived models of squamous carcinoma, establishing a precedent for the targeting of epigenetic readers in cancer therapy (Filippakopoulos et al., 2010).

Epigenetic Multiple Modulators

The exploration into ligands capable of modulating multiple epigenetic targets simultaneously is in its early stages. However, recent advances have shown promise with compounds that inhibit several epigenetic enzymes, displaying multiple biological activities. These ligands offer conceptual advantages by minimizing drug-drug interactions, reducing the development of drug resistance, exploiting synergies between targeted pathways, and potentially being used at lower therapeutically effective concentrations. The challenge remains in designing drugs that target multiple effectors with high selectivity and efficiency without extensive off-target effects (Álvarez et al., 2011).

Epigenetics in Cancer

Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in cancer development and progression. The reversible nature of epigenetic aberrations has led to the emergence of epigenetic therapy as a promising field. FDA approval of epigenetic drugs for treating certain leukemias and lymphomas marks a significant milestone, illustrating the potential of epigenetic therapy in mainstream oncology (Rodríguez-Paredes & Esteller, 2011).

Prospects for Epigenetic Therapy

The development of "epi-drugs" that target epigenetic modifications has shown compelling outcomes in cancer therapy, either alone or in combination with chemotherapy or immunotherapy. These drugs not only augment anti-tumoral effects but also overcome drug resistance and activate the host immune response. The success of epi-drugs highlights the potential role of epigenetic modulation in therapeutic interventions, offering a new paradigm in cancer treatment (Lu et al., 2020).

Future Directions

The development of ligands that can modulate multiple epigenetic targets simultaneously is still in its infancy . Future directions might include optimizing the combination administration regimen to reduce toxic side effects and developing new epigenetic drugs with less toxicity .

properties

IUPAC Name

(3E,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1+,12-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDNMNJCJIIYJR-NJDSBKIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1OC/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C1=C/C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epigenetic Multiple Ligand

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Wang, N Huang, J Xiong, H Wei, S Jiang… - International …, 2018 - Elsevier
… IPEC-J2 cells were incubated with or without C8 (1 mmol/L), C9 (0.5 mmol/L), trichostatin A (TSA) or HAT inhibitor Epigenetic Multiple Ligand for 24 h and the cells collected for Western …
Number of citations: 36 www.sciencedirect.com
K Mukherjee, R Fischer… - Frontiers in …, 2012 - frontiersinzoology.biomedcentral …
Gene expression in eukaryotes is regulated by histone acetylation/deacetylation, an epigenetic process mediated by histone acetyltransferases (HATs) and histone deacetylases (…
PP Kirfel - 2021 - jlupub.ub.uni-giessen.de
… Epigenetic multiple ligand (3,5-Bis-(3,5-dibromo-4-hydroxybenzylidene)-tetrahydro-pyran-4-one) and suberoylanilide hydroxamic acid (N-Hydroxy-N′-phenyloctandiamide) were used …
Number of citations: 0 jlupub.ub.uni-giessen.de
U Polak, Y Li, JS Butler, M Napierala - Stem Cells and Development, 2016 - liebertpub.com
Friedreich's ataxia (FRDA) is the most common autosomal recessive ataxia. This severe neurodegenerative disease is caused by an expansion of guanine-adenine-adenine (GAA) …
Number of citations: 25 www.liebertpub.com
H Xiong, B Guo, Z Gan, D Song, Z Lu, H Yi, Y Wu… - Scientific reports, 2016 - nature.com
… 3D4/2 macrophages in 12-well cell culture plates were treated with or without NaB, trichostatin A (TSA) and the HAT inhibitor Epigenetic Multiple Ligand 59 for 24 h. The cells were …
Number of citations: 121 www.nature.com
JAL Brown - Pharmaceutical Patent Analyst, 2020 - Future Science
Lysine (or histone) acetyltransferases plays a key role in genome maintenance and gene regulation and dysregulation of acetylation is a recognized feature of many diseases, including …
Number of citations: 6 www.future-science.com
PCNCS Price - Inhibitor SourceBook
Number of citations: 0
金田文人 - 2020 - u-fukui.repo.nii.ac.jp
2 要 旨 (和文 2,000 字程度又は英文 800 語程度にまとめること.) 本論文は二部構成であり, 最初に酵母の自動解析ソフトウェア開発について述べる. 近年, 形態学的に同一に思われる細胞でも…
Number of citations: 4 u-fukui.repo.nii.ac.jp

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